Nicotinoylprocaine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-(pyridine-3-carbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-22(4-2)12-13-25-19(24)15-7-9-17(10-8-15)21-18(23)16-6-5-11-20-14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIQBSWTZGMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158606 | |
| Record name | Nicotinoylprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13424-56-1 | |
| Record name | Nicotinoylprocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013424561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinoylprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTINOYLPROCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2OXG6O70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Modification of the Nicotinoyl Moiety:
Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring of nicotinic acid before coupling can produce a range of analogs.
Isomeric Scaffolds: Using isomers of nicotinic acid, such as isonicotinic acid (pyridine-4-carboxylic acid) or picolinic acid (pyridine-2-carboxylic acid), would yield structural isomers of Nicotinoylprocaine.
Modification of the Procaine Moiety:
Altering the Ester Group: Replacing the 2-(diethylamino)ethanol (B1670525) portion with other amino alcohols would create analogs with different pharmacokinetic properties.
Amide isosteres: The ester linkage could be replaced with other functional groups, such as an amide, to create more stable compounds.
Quaternization:
Comparative Analysis of Synthetic Efficiencies and Yields for this compound Production
A direct comparative analysis of yields for this compound is limited by the scarcity of published data detailing specific process optimizations. However, a qualitative comparison of the established acid chloride route versus potential novel coupling methods can be made based on general principles of synthetic chemistry.
The efficiency of a synthetic route is judged on several factors, including chemical yield, atom economy, cost of reagents, safety, and ease of purification.
Acid Chloride Method: This method is often high-yielding for simple amide bond formations. However, it involves the use of hazardous reagents like thionyl chloride and produces stoichiometric waste (HCl and SO₂). The nicotinoyl chloride intermediate can also be sensitive to moisture.
Table 3: Qualitative Comparison of Synthetic Methodologies This table is interactive. You can sort and filter the data.
| Parameter | Acid Chloride Method | Modern Coupling Reagent Method |
|---|---|---|
| Typical Yield | Generally High (80-95%) | Variable to High (70-98%) |
| Reagent Cost | Low | High |
| Reaction Conditions | Often harsh (heat, anhydrous) | Mild (room temperature) |
| Safety/Handling | Involves corrosive/toxic reagents (SOCl₂) | Generally safer reagents, but can be allergens |
| Atom Economy | Poor (produces HCl, SO₂ waste) | Moderate to Good |
| Purification | Can be straightforward if the reaction is clean | Often cleaner, simpler purification |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-hydroxybenzotriazole (HOBt) |
| 2-(diethylamino)ethanol (B1670525) |
| 4-aminobenzoic acid |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Isonicotinic acid |
| N-nicotinoyl-p-aminobenzoic acid |
| Nicotinic Acid |
| Nicotinoyl Chloride |
| This compound |
| Picolinic acid |
| Procaine |
| Thionyl chloride |
| (+)-tartaric acid |
This compound's Interactions with Molecular Targets and Receptors
The precise interactions of this compound with a broad range of molecular targets and receptors are not extensively detailed in publicly available scientific literature. However, initial studies have focused on its influence on enzymatic activity.
Elucidation of Specific Receptor Binding Modalities
Currently, there is a lack of specific research elucidating the direct binding modalities of this compound to specific receptors. While its name suggests a potential interaction with nicotinic acetylcholine (B1216132) receptors, detailed binding affinity and functional studies are not prominently available in the reviewed literature.
Enzyme Modulation and Inhibition Profiles of this compound
Research has shown that this compound can modulate the activity of several enzymes. As a tertiary amine, it has been observed to influence enzymes involved in membrane metabolism. nih.gov
Specifically, studies on mammalian cells in culture have demonstrated that this compound leads to an increase in the specific activities of two glycohydrolases: α-fucosidase and β-N-acetylhexosaminidase. nih.gov Conversely, it has been shown to lower the specific activity of alkaline phosphatase, a plasma membrane enzyme, in muscle cells. nih.gov
In combination with another tertiary amine, butacaine (B1662465), this compound exhibits a more complex enzymatic modulation profile. While butacaine alone increases the specific activities of the transferases aspartate-aminotransferase and creatine (B1669601) phosphokinase, the combined addition of butacaine and this compound results in a lesser effect on these transferases. nih.gov Furthermore, while butacaine alone has minimal influence on neutral α-glucosidase and β-N-acetylhexosaminidase, the combination of butacaine and this compound leads to an increase in the activities of these hydrolases. nih.gov These findings suggest that this compound may act through multiple mechanisms, including specific binding to tertiary amines and a coordinated effect on membrane fluidity. nih.gov
One patent document lists this compound among a series of compounds and discusses the inhibition of calcineurin, a Ca²⁺-calmodulin-dependent serine-threonine specific protein phosphatase, by cyclosporine. googleapis.com However, the document does not provide direct evidence or data on the specific inhibitory action of this compound on calcineurin.
Table 1: Observed Effects of this compound on Enzyme Activity
| Enzyme | Observed Effect of this compound | Cell Type/System |
| α-fucosidase | Increase in specific activity | Mammalian cells in culture |
| β-N-acetylhexosaminidase | Increase in specific activity | Mammalian cells in culture |
| Alkaline Phosphatase | Lowered specific activity | Muscle cells |
| Aspartate-aminotransferase (with Butacaine) | Lessened increase in specific activity compared to Butacaine alone | Mammalian cells in culture |
| Creatine phosphokinase (with Butacaine) | Lessened increase in specific activity compared to Butacaine alone | Mammalian cells in culture |
| Neutral α-glucosidase (with Butacaine) | Increase in activity (effect not seen with either compound alone) | Mammalian cells in culture |
This table is based on data from a study on mammalian cells in culture. nih.gov
Ligand-Gated Ion Channel Modulation by this compound
There is currently a lack of specific studies in the reviewed scientific literature that detail the direct modulatory effects of this compound on ligand-gated ion channels.
Intracellular Signaling Pathway Perturbations Induced by this compound
Detailed research specifically outlining the perturbations of intracellular signaling pathways by this compound is limited.
Effects on Second Messenger Systems
There is no direct evidence available from the reviewed literature to suggest that this compound has a specific effect on second messenger systems such as cyclic AMP (cAMP).
Kinase and Phosphatase Activity Modulation
As mentioned previously, this compound has been shown to decrease the activity of alkaline phosphatase. nih.gov While a patent mentions the inhibition of the phosphatase calcineurin in the context of a list of compounds that includes this compound, specific data on this compound's direct effect on this or other kinases and phosphatases are not provided. googleapis.com
Cellular Respiration and Bioenergetic Pathway Influences of this compound
This compound has been shown to exert notable effects on cellular respiration and the bioenergetic pathways within cells. These influences are primarily observed through its impact on mitochondrial functionality and the subsequent alterations in oxygen consumption rates.
Impact on Mitochondrial Functionality
Mitochondria, as the primary sites of cellular respiration, are significant targets for various xenobiotics, and their dysfunction can lead to cellular injury. mdpi.comnih.govnih.gov The inner mitochondrial membrane houses essential components of the electron transport chain (ETC) and is selectively permeable, requiring transporters for the passage of molecules like fatty acids, ADP, and pyruvate. nih.gov
Research indicates that local anesthetics, including this compound, can interact with and impair mitochondrial processes. nih.gov This interaction is thought to be a direct hydrophobic engagement with membrane proteins. nih.gov The resulting impairment of mitochondrial function can lead to reduced ATP synthesis and an increase in cellular energy deficits. diva-portal.org Disruption of the electron transport chain or the uncoupling of oxidative phosphorylation are mechanisms by which chemical compounds can induce mitochondrial dysfunction. diva-portal.org
Oxygen Consumption Rate Alterations in Cellular Systems
In experiments using hepatocytes from both young and old rats, this compound was found to inhibit cellular respiration by up to 50%. nih.gov This inhibitory effect was observed immediately upon addition of the compound and was not reversible. nih.gov The reduction in oxygen consumption is suggested to be a consequence of reduced oxygen diffusion. nih.gov The magnitude of this inhibition has been correlated with the lipid solubility of the local anesthetic. nih.gov It is important to note that cellular oxygen consumption can vary significantly depending on the cell type and its metabolic state. nih.govrsc.org
Nucleic Acid and Protein Biosynthesis Modulation by this compound
This compound can influence the fundamental processes of nucleic acid and protein synthesis, which are central to gene expression and cellular function.
Influence on Deoxyribonucleic Acid and Ribonucleic Acid Synthesis
The synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is a critical aspect of cellular life, involving the transcription of genetic information from DNA to RNA. ebsco.com This process is essential for producing the various forms of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), which are all involved in protein synthesis. ebsco.comnextias.com
While direct studies on the specific mechanisms of this compound's effect on DNA and RNA synthesis are not extensively detailed in the provided results, its constituent parts, procaine and nicotinamide (B372718) (a form of niacin or vitamin B3), have known biological activities. Nicotinamide is a crucial building block for nicotinamide adenine (B156593) dinucleotide (NAD), a coenzyme essential for the activity of enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and other cellular processes. google.com The stability of RNA molecules, which is crucial for their function, can be influenced by various factors, including their primary structure and the surrounding chemical environment. mdpi.com
Regulation of Protein Synthesis and Enzyme Expression
Protein synthesis, or translation, is the process where the genetic information carried by mRNA is used to build proteins. nih.govwikipedia.org This intricate process is fundamental to nearly all cellular functions and is subject to multiple layers of regulation. nih.govfrontiersin.org
Research has shown that local anesthetics can impact biological processes beyond their anesthetic action, including those involving proteins. nih.gov The interaction of these compounds with membrane proteins is thought to be a key aspect of their broader cellular effects. nih.gov The regulation of protein function can occur through various mechanisms, including post-translational modifications which can alter a protein's activity, localization, or stability. ozbiosciences.com Given that this compound is composed of procaine and a nicotinoyl group (derived from nicotinic acid), its effects could be multifaceted. Nicotinic acid and its derivatives are known to influence various enzymatic pathways.
Membrane Transport System Alterations by this compound
The transport of ions and small molecules across the cell membrane is a vital process for maintaining cellular homeostasis and function. nih.govopenaccessjournals.com This transport is mediated by a variety of proteins, including channels and carriers, which can be affected by pharmacological agents. nih.govmdpi.com
Local anesthetics, as a class of drugs, are known to interact with membrane transport systems. nih.gov Their primary anesthetic action involves the blockage of voltage-gated sodium channels in nerve cell membranes, thereby inhibiting nerve impulse transmission. mdpi.com However, their effects extend to other membrane proteins as well. nih.gov
Studies on hepatocytes have revealed that local anesthetics, including this compound, can inhibit the transport of molecules like thymidine (B127349). nih.gov This inhibition was found to be non-competitive and its potency correlated with the lipophilicity of the anesthetic. nih.gov The proposed mechanism for this effect is a direct hydrophobic interaction with membrane proteins, which is distinct from their anesthetic action on sodium channels. nih.gov This suggests that this compound can alter the function of various membrane transport proteins, not limited to those involved in nerve conduction.
Non-Competitive Inhibition of Thymidine Transport Systems
This compound has been demonstrated to inhibit the transport of thymidine into cells through a mechanism of non-competitive inhibition. nih.gov This means that the compound does not directly compete with thymidine for the same binding site on the transport protein. Instead, it binds to an allosteric site, which is a different location on the transporter. nih.govwikipedia.org This binding event alters the conformation of the transport protein, thereby reducing its efficiency in moving thymidine across the cell membrane. nih.gov
The inhibitory effect of this compound is observed on both "high-affinity" and "low-affinity" thymidine transport systems. nih.gov This inhibition occurs immediately upon its addition to the cellular environment. nih.gov Studies have shown a dose-dependent relationship, with an inhibition of approximately 10-15% at a concentration of 50 µmol/L, increasing to over 60% at 1 mmol/L. nih.gov This inhibitory action is reversible and not dependent on the presence of calcium ions (Ca2+). nih.gov
The table below summarizes the inhibitory effects of this compound and other local anesthetics on thymidine transport.
| Local Anesthetic | Concentration | Inhibition of Thymidine Transport |
| This compound | 50 µmol/L | 10-15% |
| 1 mmol/L | >60% | |
| Tetracaine (B1683103) | 50 µmol/L | 10-15% |
| 1 mmol/L | >60% | |
| Dibucaine (B1670429) | 50 µmol/L | 10-15% |
| 1 mmol/L | >60% | |
| Procaine | 1 mmol/L | 10% |
Data sourced from a study on hepatocytes from 3- and 24-month-old rats. nih.gov
Hydrophobic Interactions with Membrane Proteins
The mechanism underlying the non-competitive inhibition of thymidine transport and other cellular effects of this compound is believed to be its direct hydrophobic interaction with membrane proteins. nih.gov The magnitude of the inhibitory effect on biological processes like thymidine transport has been correlated with the lipid solubility of the local anesthetic. nih.gov More lipophilic compounds, such as this compound, exhibit a greater inhibitory effect compared to less lipophilic ones like procaine. nih.gov
Hydrophobic interactions are a significant driving force in the structure and function of membrane proteins. cell-stress.comlu.se These interactions involve the tendency of nonpolar molecules or parts of molecules to associate in an aqueous environment. Integral membrane proteins are embedded within the lipid bilayer, and their transmembrane domains are rich in hydrophobic amino acids. refeyn.com The interaction of a lipophilic molecule like this compound with these hydrophobic regions of membrane transport proteins can induce conformational changes. nih.gov These structural alterations can, in turn, affect the protein's function, such as its ability to transport substrates across the membrane. nih.govsemanticscholar.org This proposed mechanism is distinct from the classical anesthetic action of blocking ion channels. nih.gov
Preclinical Investigations of Nicotinoylprocaine in Biological Systems
In Vitro Cellular and Subcellular System Studies
In vitro studies using cellular and subcellular systems are fundamental in the early preclinical evaluation of new chemical entities. These controlled experimental environments allow for the detailed investigation of a compound's biological effects at a molecular and cellular level, providing critical information on its potential mechanisms of action and metabolic fate.
Nicotinoylprocaine's Influence on Primary Cell Cultures (e.g., hepatocytes, myocardial cells, skeletal muscle cells, cerebellum cells, kidney cells)
The influence of this compound has been assessed across a variety of primary cell cultures, revealing cell-type-specific effects on morphology, metabolism, and enzymatic activity.
Hepatocytes: In studies using hepatocytes from both young and old rats, this compound was found to inhibit thymidine (B127349) uptake in a non-competitive manner. nih.gov This inhibition was immediate and not dependent on calcium. nih.gov Furthermore, this compound inhibited cellular respiration by up to 50%. nih.gov The extent of inhibition of both thymidine transport and cellular respiration was correlated with the lipid solubility of the local anesthetics tested. nih.gov
Myocardial and Skeletal Muscle Cells: Comparative studies on isolated skeletal and heart muscle cells in culture demonstrated that this compound, at a concentration of 10⁻⁴ mol/l, induced the formation of reversible vesicles within the cells approximately 30 minutes after application. nih.gov A reduction in oxygen consumption was also observed in both cell types, with the degree of reduction being dependent on the compound's concentration. nih.gov Daily administration of this compound to these cultures resulted in an increase in protein concentration, as well as creatine (B1669601) kinase and lactate (B86563) dehydrogenase activity. nih.govfao.org
Cerebellum and Kidney Cells: In primary cultures of cerebellum and kidney cells from neonatal rats, the addition of this compound led to morphological changes, including the formation of vesicles and a broader attachment of the cells to the culture surface. nih.gov Daily treatment with this compound resulted in an increase in protein concentration and the activity of organ-specific enzymes. nih.gov Specifically, creatine kinase activity was enhanced in cerebellum cells, and gamma-glutamyltransferase activity was increased in kidney cells. nih.gov
Interactive Table: Effects of this compound on Various Primary Cell Cultures
| Cell Type | Observed Effects | Reference |
| Hepatocytes | Inhibition of thymidine uptake, Inhibition of cellular respiration (up to 50%) | nih.gov |
| Myocardial Cells | Vesicle formation, Reduced oxygen consumption, Increased protein concentration, Increased creatine kinase and lactate dehydrogenase activity | nih.govfao.org |
| Skeletal Muscle Cells | Vesicle formation, Reduced oxygen consumption, Increased protein concentration, Increased creatine kinase and lactate dehydrogenase activity | nih.govfao.org |
| Cerebellum Cells | Vesicle formation, Increased protein concentration, Increased creatine kinase activity | nih.gov |
| Kidney Cells | Vesicle formation, Increased protein concentration, Increased gamma-glutamyltransferase activity | nih.gov |
Assessment of Biotransformation and Metabolite Characterization in Isolated Systems
The biotransformation of a drug candidate, which involves its metabolic conversion into other molecules (metabolites), is a critical aspect of its preclinical evaluation. This process is often studied in isolated systems such as liver microsomes or hepatocytes. While specific studies on the biotransformation and metabolite characterization of this compound are not detailed in the provided search results, the general approach involves incubating the compound with these in vitro systems. sygnaturediscovery.comadmescope.com Following incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify the metabolites formed. admescope.com This information is crucial for understanding the drug's clearance pathways and identifying any potentially active or toxic metabolites. criver.com
Enzyme Reaction Phenotyping and Metabolic Stability Determinations in vitro
Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. evotec.comnih.gov This is often achieved by incubating the drug with a panel of recombinant human cytochrome P450 (CYP) enzymes or by using chemical inhibitors of specific CYPs in human liver microsomes. evotec.comxenotech.com By observing which enzymes deplete the parent drug, researchers can pinpoint the key metabolic pathways. evotec.comnih.gov
Metabolic stability assays, typically conducted in liver microsomes or hepatocytes, determine the rate at which a compound is metabolized. sygnaturediscovery.com The disappearance of the parent compound over time is monitored to calculate its in vitro half-life and intrinsic clearance. evotec.com Compounds with very high metabolic stability may have long in vivo half-lives, while those with low stability may be cleared from the body too quickly. sygnaturediscovery.com Although specific data for this compound is not available in the search results, these assays are standard practice in preclinical drug development.
Drug-Drug Interaction Potential via Cytochrome P450 Enzymes and Drug Transporters
Cytochrome P450 (CYP) Enzymes: The potential for a new drug to cause drug-drug interactions (DDIs) is a significant safety consideration. nih.gov Many DDIs occur when one drug inhibits or induces the activity of CYP enzymes, thereby altering the metabolism of a co-administered drug. nih.govnih.govbiomolther.org In vitro assays are used to assess a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). iqvia.com These studies typically involve incubating the new compound with human liver microsomes and specific probe substrates for each CYP enzyme. iqvia.com A decrease in the metabolism of the probe substrate indicates inhibition by the new compound. iqvia.com
Drug Transporters: Drug transporters are membrane proteins that facilitate the movement of drugs across cell membranes and are crucial for drug absorption, distribution, and excretion. eurofinsdiscovery.comcreative-biolabs.comxenotech.commedcraveonline.com Interactions with transporters can lead to significant changes in a drug's pharmacokinetic profile. eurofinsdiscovery.com In vitro systems, such as cells overexpressing specific transporters (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs)), are used to determine if a compound is a substrate or inhibitor of these transporters. creative-biolabs.comxenotech.comnih.gov
In Vivo Non-Clinical Animal Model Studies
In vivo studies in non-clinical animal models are essential to understand how a drug behaves in a whole biological system, providing a bridge between in vitro findings and potential human clinical trials. evotec.comomicsonline.org
Absorption, Distribution, Metabolism, and Excretion (ADME) Evaluation in Preclinical Species
ADME studies are designed to characterize the pharmacokinetic profile of a drug candidate. sygnaturediscovery.comomicsonline.org These studies are typically conducted in rodent and non-rodent species. criver.com
Absorption: This refers to the process by which a drug enters the bloodstream. For orally administered drugs, bioavailability is a key parameter, representing the fraction of the dose that reaches systemic circulation. mdpi.com
Distribution: Once in the bloodstream, a drug distributes to various tissues and organs. criver.com Tissue distribution studies help to identify potential target organs for efficacy or toxicity. criver.com
Metabolism: The biotransformation of the drug in the body, primarily in the liver, is investigated to understand its clearance pathways. sygnaturediscovery.comomicsonline.org
Excretion: This is the process by which the drug and its metabolites are eliminated from the body, typically via urine or feces. criver.com
While specific in vivo ADME data for this compound were not found in the provided search results, the general methodology involves administering the compound to animals (e.g., rats, dogs) and collecting blood, urine, and fecal samples over time for analysis. admescope.commdpi.com
Interactive Table: Overview of Preclinical ADME Studies
| ADME Parameter | Description | Preclinical Study Objective |
| Absorption | Entry of the drug into the bloodstream. | Determine the rate and extent of absorption and bioavailability. mdpi.com |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Identify tissues where the drug accumulates. criver.com |
| Metabolism | The chemical modification of a drug by the body. | Identify major metabolic pathways and metabolites. sygnaturediscovery.comomicsonline.org |
| Excretion | The removal of the drug and its metabolites from the body. | Determine the primary routes of elimination (e.g., renal, fecal). criver.com |
Systemic Exposure and Clearance Pathway Analysis
Systemic exposure to this compound is predicted to be transient. Like other amino ester local anesthetics, it is anticipated to be rapidly absorbed into the bloodstream following administration, with its clearance being swift and efficient. ontosight.aidrugbank.comnih.gov The primary clearance mechanism for procaine (B135) and related esters is enzymatic hydrolysis in the plasma. wikipedia.orgeuropa.eu
The key enzyme responsible for this clearance is plasma pseudocholinesterase (or butyrylcholinesterase), which is abundant in the plasma of most mammals. ontosight.ai This enzymatic action breaks the ester bond, leading to rapid degradation of the parent compound. nih.goveuropa.eu Consequently, the elimination half-life of procaine itself is very short, often measured in seconds to minutes. wikipedia.orgeuropa.eu It is therefore highly probable that this compound also has a short biological half-life, limiting its systemic exposure as an intact molecule.
The main clearance pathway involves this initial hydrolysis in the blood, followed by renal excretion of the resulting metabolites. ontosight.aiwikipedia.org The degradation products, nicotinic acid and diethylaminoethanol (from the procaine moiety), are then eliminated through their own metabolic and excretory routes. ontosight.aiwikipedia.org
Table 1: Predicted Pharmacokinetic Characteristics of this compound
| Parameter | Predicted Characteristic | Rationale |
|---|---|---|
| Absorption | Rapid | Common for parenteral amino ester anesthetics. europa.eu |
| Distribution | Wide, but transient | Based on the properties of procaine. ontosight.ai |
| Metabolism | Rapid hydrolysis in plasma | Primary route for procaine-type esters. drugbank.comwikipedia.org |
| Primary Enzyme | Plasma Pseudocholinesterase | Key enzyme for procaine metabolism. ontosight.ai |
| Elimination Half-life | Short | Characteristic of rapidly hydrolyzed esters. wikipedia.orgeuropa.eu |
| Excretion | Renal (as metabolites) | Primary route for the metabolites of procaine and nicotinic acid. ontosight.aiwikipedia.org |
Identification of Biotransformation Pathways and Metabolites
The biotransformation of this compound is expected to begin with the hydrolysis of its ester bond. This Phase I reaction is the critical first step that deactivates the compound and breaks it down into its core components.
Predicted Biotransformation Pathway:
Ester Hydrolysis: Plasma pseudocholinesterase catalyzes the hydrolysis of this compound.
Metabolite Formation: This reaction yields two primary metabolites:
Nicotinic Acid (also known as Niacin or Vitamin B3).
Procaine , which is itself unstable and immediately hydrolyzes to para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE) . However, based on the structure, the direct products would be nicotinic acid and 2-(diethylamino)ethanol (B1670525), the alcohol moiety of procaine. For the purpose of this analysis, we will consider the breakdown products of the procaine ester structure.
Following this initial breakdown, the resulting metabolites enter their respective, well-documented metabolic pathways. ontosight.aiwikipedia.org
Metabolism of Nicotinic Acid: Nicotinic acid is primarily converted in the liver to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). wikipedia.org Excess nicotinic acid is conjugated with glycine (B1666218) to form nicotinuric acid , its primary metabolite for excretion. wikipedia.org It can also be methylated to form N¹-methylnicotinamide. wikipedia.org
Metabolism of Procaine-derived components: The PABA and DEAE resulting from procaine hydrolysis are further processed. europa.eu PABA is excreted in the urine either unchanged or in a conjugated form. europa.eu About 30% of DEAE is recovered in urine, with the remainder undergoing further degradation. europa.eu
Table 2: Predicted Metabolites of this compound
| Initial Compound | Primary Reaction | Resulting Metabolites | Subsequent Metabolites/Excreted Forms |
|---|---|---|---|
| This compound | Ester Hydrolysis | Nicotinic Acid | Nicotinuric Acid, N¹-methylnicotinamide |
| 2-(diethylamino)ethanol | Excreted partially unchanged |
Cross-Species Metabolic Profiling and Comparison
While direct cross-species metabolic studies for this compound are unavailable, significant variations in the metabolism of similar compounds are known to exist between species, primarily due to differences in the activity of plasma esterases. europa.eu
Esterase Activity: The rate of hydrolysis of procaine-type esters can differ substantially among various animal species used in preclinical research (e.g., rats, mice, rabbits, dogs) and humans. europa.eu For instance, some species may have higher or lower levels of pseudocholinesterase activity, which would directly impact the clearance rate and systemic exposure of this compound. ontosight.ai
Metabolite Profile: Although the primary metabolic pathway (ester hydrolysis) is likely conserved, the ratio of subsequent metabolites of nicotinic acid and PABA could vary. For example, the efficiency of conjugation reactions (like forming nicotinuric acid) can differ between species.
These differences are critical when extrapolating pharmacokinetic data from animal models to humans. A species with significantly slower esterase activity might show higher exposure and different pharmacodynamics than would be observed in humans.
Table 3: Factors Influencing Cross-Species Metabolic Comparison
| Factor | Description | Implication for this compound |
|---|---|---|
| Plasma Esterase Levels | The concentration and activity of pseudocholinesterase vary between species. ontosight.ai | Directly affects the rate of hydrolysis and clearance. |
| Metabolic Enzyme Isoforms | Differences in Phase II enzymes (e.g., for conjugation) exist across species. | Could alter the profile of secondary metabolites. |
| Renal Function | Variations in glomerular filtration and tubular secretion affect excretion rates. | Influences the clearance of final metabolites from the body. |
Advanced Analytical Methodologies for Nicotinoylprocaine Detection and Quantification
Chromatographic Techniques for Nicotinoylprocaine Analysis
Chromatography is a fundamental technique for separating components within a mixture. wikipedia.org In the context of this compound analysis, High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the most relevant methods.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications
HPLC is a powerful analytical method used to separate, identify, and quantify compounds in complex mixtures. openaccessjournals.com It operates by pumping a liquid solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.com HPLC is highly versatile and can be used for a wide range of analyses, including pharmaceuticals and biomolecules. openaccessjournals.comadvancechemjournal.com
UHPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically less than 2 µm) compared to traditional HPLC (3-5 µm). eag.comlabcompare.com This results in significantly higher resolution, faster analysis times, and increased sensitivity. eag.comnih.gov UHPLC systems operate at much higher pressures (up to 100-130 MPa) to push the mobile phase through the densely packed columns. eag.comlabcompare.com The enhanced performance of UHPLC makes it particularly suitable for the rapid analysis of complex samples, such as those encountered in pharmaceutical and biological research. americanpharmaceuticalreview.comresearchgate.net
Table 1: Comparison of Typical HPLC and UHPLC Parameters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Internal Diameter | 4.6 mm | 2.1 mm |
| Column Length | 150 - 250 mm | 50 - 150 mm |
| Flow Rate | 1 - 2 mL/min | 0.2 - 0.7 mL/min |
| Pressure | 40 MPa | up to 130 MPa |
| Analysis Time | Slower | Faster |
| Resolution | Good | Higher |
| Sensitivity | Good | Higher |
Gas Chromatography (GC) Methodologies
Gas chromatography is an analytical technique used for separating and analyzing volatile and semi-volatile compounds. ijpsjournal.comorganomation.com In GC, the sample is vaporized and swept through a column by an inert carrier gas (mobile phase). ijpsjournal.com Separation occurs based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column. organomation.com
For non-volatile compounds, a process called derivatization can be employed to chemically modify them into more volatile derivatives suitable for GC analysis. organomation.com GC is often coupled with a mass spectrometer (GC-MS), which provides detailed information about the mass-to-charge ratio of the separated components, allowing for their identification and structural elucidation. youtube.com This combination is a powerful tool for both qualitative and quantitative analysis. youtube.com A study on the simultaneous determination of various local anesthetics, including ester-types, utilized GC-MS with a DB-1 open tubular column for separation. nih.gov
Separation Mechanisms and Optimization for this compound and Metabolites
The separation of this compound and its metabolites relies on exploiting their different physicochemical properties. In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. Conversely, in normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase. wikipedia.org Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation that uses a polar stationary phase with a partially aqueous mobile phase, which is effective for separating polar compounds. wikipedia.org
Optimization of the separation is a critical step and involves adjusting various parameters to achieve the best resolution between the analytes. A chemometric approach can be used to systematically optimize separation conditions. nih.gov This involves designing experiments where factors such as mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), buffer pH, and the type and concentration of additives are varied. nih.govmdpi.com The goal is to find the optimal conditions that provide well-separated peaks for the parent drug and all its metabolites. nih.gov
Mass Spectrometry (MS) Approaches for this compound Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. leeder-analytical.com It is an indispensable tool for the structural elucidation and quantification of compounds, offering high sensitivity and specificity. synthinkchemicals.com
LC-MS/MS and HRMS for Structural Elucidation and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for pharmaceutical analysis. synthinkchemicals.com LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection. leeder-analytical.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. These fragmentation patterns provide detailed structural information about the molecule. frontiersin.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. axispharm.com This is crucial for identifying unknown metabolites and impurities. axispharm.comiosrjournals.org LC-MS/MS, particularly when using HRMS, is highly effective for both the structural elucidation and quantification of trace levels of compounds in complex matrices. synthinkchemicals.comfrontiersin.org
Table 2: Key Features of Mass Spectrometry Techniques for this compound Analysis
| Technique | Key Features | Applications in this compound Analysis |
| LC-MS/MS | High sensitivity and specificity, structural information from fragmentation. synthinkchemicals.comfrontiersin.org | Quantification of this compound and its known metabolites in biological samples. |
| HRMS | High mass accuracy, determination of elemental composition. axispharm.com | Identification of unknown metabolites and impurities, structural elucidation. axispharm.comiosrjournals.org |
Applications of MALDI Imaging Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is a technique that allows for the visualization of the spatial distribution of molecules within a tissue section. jeolusa.comnih.govbruker.com In this method, a tissue sample is coated with a matrix that absorbs laser energy, leading to the desorption and ionization of the analytes. jeolusa.com The resulting ions are then analyzed by a mass spectrometer to create a map of their distribution across the tissue. anr.fr
MALDI imaging is a label-free technique, meaning it does not require specific antibodies or probes. nih.gov It can be used to simultaneously map the distribution of multiple compounds, including drugs and their metabolites, within a single tissue sample. nih.govpathogen-ri.eu This provides valuable information on where a drug is localized and how it is metabolized within different regions of an organ. jeolusa.com The high spatial resolution of modern MALDI imaging instruments is crucial for accurately mapping molecular distributions. pathogen-ri.eu
Fragmentation Pathways and Isotope Labeling in this compound Studies
The structural elucidation and quantification of this compound in complex matrices are heavily reliant on mass spectrometry (MS), where understanding its fragmentation behavior is key. When subjected to ionization in a mass spectrometer, particularly with hard ionization techniques like electron impact (EI) or through collision-induced dissociation (CID) in tandem MS (MS/MS), the molecular ion undergoes predictable bond cleavages. orgchemboulder.comacdlabs.com The fragmentation pattern is reproducible and provides a structural fingerprint of the molecule. acdlabs.com
The most probable fragmentation pathways for this compound would involve the cleavage of its ester and amide linkages and the fragmentation of the diethylaminoethyl side chain. Common fragmentation mechanisms include alpha-cleavage and rearrangements. msu.edu For this compound, key fragment ions would be expected from the scission of the ester bond, yielding ions corresponding to the nicotinoyl moiety and the procaine (B135) backbone. Further fragmentation of the procaine portion, particularly through cleavage at the bond alpha to the tertiary amine, is a common pathway. msu.edu A proposed fragmentation scheme based on these principles is detailed in the table below.
To enhance the understanding of these pathways and to aid in quantification, stable isotope labeling is an invaluable tool. wvu.edunumberanalytics.com This technique involves replacing certain atoms in the this compound molecule with their heavy stable isotopes, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium). numberanalytics.comwikipedia.org When a labeled compound is analyzed alongside its unlabeled counterpart by MS, the resulting mass shift allows for unambiguous identification and differentiation from matrix interferences. wikipedia.org Isotope labeling is particularly useful for elucidating complex rearrangement mechanisms during fragmentation and for creating ideal internal standards for quantitative assays using isotope dilution mass spectrometry (IDMS). wvu.edunumberanalytics.com
Table 1: Proposed Key Fragmentation Pathways for this compound in Mass Spectrometry This table presents expected fragmentation based on general chemical principles and analysis of related structures like procaine. msu.eduresearchgate.net
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| [M+H]⁺ | Varies | - | Protonated molecular ion of this compound. |
| [M+H]⁺ | 122 | C₁₀H₁₄N₂O₂ | Cleavage of the ester bond, yielding the protonated nicotinic acid moiety. |
| [M+H]⁺ | 237 | C₆H₅NO | Cleavage of the ester bond, yielding the protonated procaine moiety. |
| 237 | 165 | C₄H₁₀N | Loss of the diethylamino group from the procaine fragment. |
| 237 | 100 | C₈H₇O₂ | Alpha-cleavage at the tertiary amine, yielding the diethylaminoethyl cation. |
| 122 | 105 | NH₃ | Loss of ammonia (B1221849) from the nicotinic acid fragment. |
Spectroscopic and Electrochemical Methods in this compound Analysis
Spectroscopic methods are fundamental to the analysis of this compound, leveraging its inherent chemical structure. UV-Visible spectroscopy is a robust detection method, commonly coupled with High-Performance Liquid Chromatography (HPLC) for quantification. who.intnih.gov The principle relies on the absorption of UV light by chromophores within the molecule. youtube.com this compound contains two primary chromophores: the p-aminobenzoyl group from the procaine structure and the pyridine (B92270) ring from the nicotinoyl moiety. These structures absorb UV light at specific wavelengths, allowing for detection and quantification based on the Beer-Lambert law. who.int An HPLC-UV method provides a reliable means for routine determination of plasma concentrations of pharmaceutical compounds. nih.gov
Fluorescence spectroscopy offers a highly sensitive alternative for detection. horiba.comresearchgate.net This technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. horiba.com The procaine portion of the molecule is known to be fluorescent, a property that can be exploited for developing highly sensitive assays capable of detecting trace amounts of the compound. mdpi.com Fluorescence detection is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required. mdpi.comunipi.it
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive confirmation of molecular structure. rssl.comebsco.com It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. wikipedia.orgnuvisan.com For this compound, one-dimensional NMR techniques like ¹H NMR and ¹³C NMR are used to verify its identity and purity.
¹H NMR would provide signals for every unique proton in the molecule. The spectrum would show characteristic peaks for the aromatic protons on both the pyridine and benzene (B151609) rings, the methylene (B1212753) protons of the ethyl ester bridge, and the ethyl groups attached to the tertiary amine. ebsco.com Spin-spin coupling between adjacent protons would result in specific splitting patterns, confirming the connectivity of the atoms. wikipedia.orglibretexts.org
¹³C NMR provides a signal for each unique carbon atom, confirming the carbon skeleton of the compound.
Together, these NMR techniques provide unambiguous structural confirmation, making NMR an essential tool in quality control and for the characterization of reference standards and metabolites. rssl.com
Table 2: Expected ¹H NMR Chemical Shifts for this compound This table presents hypothetical chemical shift (δ) ranges based on the known structure of this compound and general NMR principles. Values are relative to TMS. ebsco.comlibretexts.org
| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic protons (Pyridine ring) | 7.5 - 9.0 | Multiplet |
| Aromatic protons (Benzene ring) | 6.5 - 7.8 | Doublets |
| Methylene protons (-O-CH₂-) | 4.3 - 4.6 | Triplet |
| Methylene protons (-CH₂-N) | 2.8 - 3.1 | Triplet |
| Methylene protons of N-ethyl groups (-N-CH₂-CH₃) | 2.5 - 2.8 | Quartet |
| Methyl protons of N-ethyl groups (-N-CH₂-CH₃) | 1.0 - 1.3 | Triplet |
| Amine proton (-NH₂) | 4.0 - 5.0 (Broad) | Singlet |
Electrophoretic methods, particularly capillary electrophoresis (CE), are powerful analytical techniques for separating charged molecules with high efficiency and resolution. ebsco.comslideshare.net These methods separate analytes based on their charge-to-size ratio as they migrate through a capillary under the influence of a strong electric field. ebsco.combccampus.ca this compound, containing a tertiary amine group, is basic and can be readily protonated to form a cation in acidic buffer systems. This positive charge makes it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. uomustansiriyah.edu.iq
CE can effectively separate this compound from its precursors (e.g., procaine, nicotinic acid), degradation products, and metabolites. ebsco.com The technique offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency, making it suitable for applications in pharmaceutical analysis and forensic toxicology. ebsco.comslideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Method Validation and Performance Characteristics for this compound Assays
For any analytical method to be considered reliable for the quantification of this compound, it must undergo a thorough validation process. nih.gov Method validation demonstrates that the analytical procedure is suitable for its intended purpose. routledge.com Key performance characteristics that must be evaluated include sensitivity, selectivity, accuracy, and precision. iosrjournals.orgeuropa.eu
Sensitivity defines the lowest concentration of this compound that can be reliably measured. elementlabsolutions.com It is typically established by determining the Limit of Detection (LOD), the lowest amount that can be detected, and the Limit of Quantification (LOQ), the lowest amount that can be quantitatively determined with acceptable precision and accuracy. europa.eu
Selectivity (or specificity) is the ability of the method to measure this compound unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. routledge.comiosrjournals.org This is often assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. iosrjournals.org
Accuracy refers to the closeness of the measured value to the true or accepted reference value. europa.eu It is typically evaluated by performing recovery studies, where a known amount of this compound is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated. europa.euelementlabsolutions.com Accuracy should be assessed at multiple concentration levels across the assay's range. europa.eu
Precision expresses the degree of scatter between a series of measurements of the same sample. europa.eu It is evaluated at two levels: repeatability (intra-day precision), which assesses variability within the same laboratory over a short period, and intermediate precision (inter-day precision), which assesses variations on different days or with different analysts or equipment. europa.euelementlabsolutions.com Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. elementlabsolutions.com
Table 3: Typical Performance Characteristics for a Validated HPLC-UV Assay This table presents typical acceptable criteria for method validation parameters based on regulatory guidelines and published methods for similar pharmaceutical compounds. nih.goveuropa.eu
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | > 0.99 | Assesses the correlation between concentration and instrument response over a defined range. |
| Accuracy (% Recovery) | 85% - 115% (typically tighter, e.g., 95-105%) | Measures the agreement between the experimental and true values. europa.eu |
| Precision (% RSD) | < 15% (typically < 5% for assays) | Measures the closeness of repeated measurements. europa.eu |
| Sensitivity (LOQ) | Method dependent (e.g., 0.05 µg/mL) | The lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov |
| Selectivity | No significant interference at the analyte's retention time. | Ensures the method is specific for the analyte of interest. iosrjournals.org |
Detection and Quantification Limits
The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the boundaries of its reliable measurement capabilities at low analyte concentrations. cawood.co.ukbitesizebio.comnih.gov These parameters are essential for validating new analytical techniques and ensuring the accuracy and reliability of experimental data. bitesizebio.com
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank sample), though not necessarily quantified with acceptable precision and accuracy. cawood.co.uknih.gov It is the point at which the analytical signal is significantly different from the background noise. bitesizebio.com In contrast, the limit of quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. cawood.co.uknih.gov The LOQ is a crucial parameter for the analysis of impurities or degradation products.
Several methodologies can be employed to determine the LOD and LOQ, each with its own basis for calculation. The most common approaches are based on the signal-to-noise ratio, the standard deviation of the blank, or the parameters of a calibration curve. sepscience.com
Detailed Research Findings
However, the methodologies to determine these limits for this compound would follow established protocols. For instance, in chromatographic methods, the LOD is often estimated as the concentration that produces a signal three times the noise level, while the LOQ is estimated at ten times the noise level. cawood.co.uk Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve, as described by the International Council for Harmonisation (ICH) guidelines. sepscience.com The formulas are:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ is the standard deviation of the response (which can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercepts of regression lines).
S is the slope of the calibration curve.
The table below outlines the general approaches for determining LOD and LOQ that would be applicable to the analysis of this compound.
| Methodology | Description | Typical Application |
| Visual Evaluation | The LOD is determined by analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected by visual inspection. | Non-instrumental methods, such as thin-layer chromatography (TLC). |
| Signal-to-Noise Ratio | The concentration of the analyte that produces a signal-to-noise ratio of 3:1 is typically considered the LOD, while a ratio of 10:1 is used for the LOQ. | Chromatographic and spectroscopic methods where baseline noise is observable. |
| Standard Deviation of the Blank | The LOD is calculated as the mean of the blank signal plus 3 times the standard deviation of the blank. The LOQ is calculated as the mean of the blank signal plus 10 times the standard deviation of the blank. | Methods where blank samples can be reliably measured. |
| Calibration Curve Method | The LOD and LOQ are calculated based on the standard deviation of the y-intercept and the slope of the calibration curve generated from a series of standards at low concentrations. | Most quantitative analytical methods that utilize a calibration curve for quantification. |
The following table provides a hypothetical example of how LOD and LOQ data for this compound might be presented, based on different analytical techniques. It is important to note that these values are illustrative and not based on actual experimental data for this compound.
| Analytical Technique | Matrix | Hypothetical LOD | Hypothetical LOQ |
| High-Performance Liquid Chromatography (HPLC) | Human Plasma | 0.5 ng/mL | 1.5 ng/mL |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | 0.1 ng/mL | 0.3 ng/mL |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tissue Homogenate | 0.05 ng/mL | 0.15 ng/mL |
The actual determination of LOD and LOQ for this compound would require specific experimental validation for each analytical method and matrix of interest. bitesizebio.com This process ensures that the chosen method is sufficiently sensitive and reliable for its intended application.
Research on Nicotinoylprocaine Derivatives and Analogs
Design and Synthesis of Nicotinoylprocaine Analogs
The design of this compound analogs is a strategic process focused on modifying the parent molecule to enhance specific properties, such as therapeutic efficacy, target selectivity, or pharmacokinetic profiles. This process, a cornerstone of medicinal chemistry, involves the rational alteration of the compound's chemical structure. General strategies include modifying the ester linkage, altering the diethylamino group, or substituting various positions on the aromatic rings of either the procaine (B135) or the nicotinoyl moiety.
The synthesis of these new chemical entities often involves multi-step chemical reactions. For instance, a common approach is to synthesize derivatives by reacting a core molecular scaffold with a library of different chemical building blocks to create a range of analogs. labmanager.comnih.gov An exemplary synthetic strategy for creating a nicotinoyl-containing compound involved coupling nicotinoyl chloride hydrochloride with a linker molecule in an anhydrous solvent, followed by purification and extraction processes. nih.gov This method allows for the systematic introduction of different functional groups, leading to the creation of a library of novel derivatives for biological screening. labmanager.com The goal of such synthetic endeavors is to produce compounds with improved biological activity or to probe the structural requirements for a specific molecular interaction. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and its Modifications
Structure-Activity Relationship (SAR) studies are fundamental to drug design, seeking to correlate the specific three-dimensional structure of a molecule with its biological effect. ijpsr.comlongdom.org By analyzing how chemical modifications to a compound alter its activity, researchers can identify the key chemical groups (pharmacophores) responsible for its therapeutic actions. ijpsr.comiomcworld.com
For local anesthetics, including this compound and its analogs, a significant SAR finding is the correlation between lipophilicity (lipid solubility) and biological effect. A comparative study of procaine, this compound, tetracaine (B1683103), and dibucaine (B1670429) found that the magnitude of their inhibitory effects on cellular processes was related to their lipid solubility. nih.gov The more lipophilic compounds, such as this compound and tetracaine, showed a greater capacity to inhibit thymidine (B127349) transport and cellular respiration compared to the less lipophilic procaine. nih.gov This suggests that hydrophobic interactions with membrane proteins are a key mechanism of action for this class of compounds. nih.gov
| Compound | Relative Lipophilicity | Inhibitory Effect on Thymidine Transport |
|---|---|---|
| Procaine | Lower | Distinctly lower inhibition (10% at 1 mmol/l) nih.gov |
| This compound | Higher | Significant inhibition (similar to tetracaine, >60% at 1 mmol/l) nih.gov |
| Tetracaine | Higher | Significant inhibition (>60% at 1 mmol/l) nih.gov |
Comparative Molecular and Cellular Biological Investigations of Analogs
Comparative studies of this compound and its analogs have revealed differential effects at the cellular and molecular levels, particularly concerning cellular energy metabolism, molecular transport, and enzymatic processes.
Local anesthetics can impair distinct biological processes, including cellular respiration and the transport of essential molecules like thymidine across the cell membrane. nih.gov In a study using rat hepatocytes, this compound and tetracaine were found to inhibit cellular respiration by up to 50%. nih.gov This inhibition was immediate and not reversible. nih.gov In contrast, procaine did not reduce oxygen consumption under the same conditions, highlighting a significant difference in activity based on the molecular structure. nih.gov
Furthermore, all tested local anesthetics, including this compound, inhibited both high- and low-affinity thymidine transport systems in a non-competitive manner. nih.gov However, the potency of this inhibition varied. This compound, tetracaine, and dibucaine demonstrated a similar, strong inhibition profile, reducing transport by over 60% at a concentration of 1 mmol/l. nih.gov The less lipophilic procaine was substantially less effective, causing only a 10% inhibition at the same concentration. nih.gov
| Compound | Effect on Cellular Respiration | Effect on Thymidine Transport (at 1 mmol/l) |
|---|---|---|
| Procaine | Did not reduce O₂ consumption nih.gov | ~10% inhibition nih.gov |
| This compound | Up to 50% inhibition nih.gov | >60% inhibition nih.gov |
| Tetracaine | Up to 50% inhibition nih.gov | >60% inhibition nih.gov |
The influence of this compound and its parent compound, procaine, extends to enzyme activity and protein biosynthesis. A comparative study on primary cell cultures from rat kidney and cerebellum demonstrated that the daily addition of either procaine or this compound resulted in an increase in total protein concentration and general enzyme activities. nih.gov
Notably, the compounds specifically enhanced the activity of organotypical enzymes. nih.gov In kidney cell cultures, the activity of gamma-glutamyltransferase was increased, while in cerebellum cell cultures, creatine (B1669601) kinase activity was enhanced. nih.gov This indicates that these compounds can selectively modulate cellular function and biosynthesis in different cell types, an important consideration in understanding their broader biological effects. nih.gov
Differential Effects on Cellular Respiration and Transport
Prodrug Strategies and Modified Release Systems for Nicotinoyl-Containing Compounds
To improve the delivery and efficacy of nicotinoyl-containing compounds, researchers have explored prodrug strategies and modified-release systems. A prodrug is an inactive or less active molecule that is converted into the active drug within the body through metabolic processes. mdpi.com Modified-release systems are formulations designed to control the rate and timing of drug release into the bloodstream. wikipedia.orgmdpi.com
One prodrug approach involves creating N-acyl derivatives, such as the nicotinoyl amides of the compound stobadine, which are highly lipophilic and designed to better penetrate the blood-brain barrier. mdpi.com Another sophisticated strategy involves conjugating a nicotinoyl-containing molecule (niacin) to a bile acid via a lysine (B10760008) linker. nih.gov This creates a prodrug that targets the apical sodium-dependent bile acid transporter (ASBT) in the intestine, aiming for sustained release and absorption. nih.gov
Modified-release formulations are designed to release a drug at a predetermined rate to maintain a constant drug concentration for a specific period. wikipedia.org For niacin (nicotinic acid), sustained-release (SR) and extended-release (ER) products were developed to control the drug's release, which can help in reducing side effects. researchgate.net These formulations often incorporate the active drug into a matrix made of various polymers, such as hydroxylpropyl methylcellulose, or into resinous or waxy materials. researchgate.net This matrix swells or slowly dissolves in the gastrointestinal tract, gradually liberating the drug over an extended period. wikipedia.orgresearchgate.net
Theoretical and Computational Aspects of Nicotinoylprocaine
Molecular Modeling and Docking Studies of Nicotinoylprocaine-Target Interactions
Molecular modeling and docking studies are powerful computational techniques used to predict the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. f1000research.comnih.govpomics.com These methods are instrumental in understanding the binding mode, affinity, and specificity of a ligand, providing insights that can guide further drug development and optimization. nih.govjyu.fi
In the context of this compound, molecular docking simulations can be employed to elucidate its binding orientation within the active sites of potential biological targets. This process involves generating a three-dimensional model of this compound and computationally placing it into the binding pocket of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy) or predicted using homology modeling. nih.govrsc.org The stability and favorability of the resulting complex are then evaluated using scoring functions that estimate the binding energy. pomics.com
Key parameters analyzed in these studies include the binding energy, which indicates the strength of the interaction, and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target protein. f1000research.comresearchgate.net By identifying these critical interactions, researchers can understand the structural basis for the compound's activity. rsc.org
For instance, docking studies could reveal how the nicotinoyl and procaine (B135) moieties of the molecule contribute to its binding affinity and selectivity for a particular receptor or enzyme. This information is crucial for structure-activity relationship (SAR) studies, where modifications to the chemical structure of this compound can be rationally designed to enhance its therapeutic effects or reduce potential off-target interactions. nih.gov
Table 1: Key Parameters in Molecular Docking Studies
| Parameter | Description | Significance in this compound Research |
| Binding Energy (kcal/mol) | The calculated free energy change upon binding of the ligand to the target protein. | A lower binding energy generally indicates a more stable and favorable interaction. |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Identifies key stabilizing interactions between this compound and the target. |
| Hydrophobic Interactions | Interactions between nonpolar regions of this compound and the target protein. | Crucial for the overall binding affinity and correct orientation within the binding pocket. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on this compound and the target. | Guides the initial recognition and long-range attraction between the ligand and the target. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein-ligand complexes. | Assesses the stability and reproducibility of the docking pose. A lower RMSD value (typically < 2 Å) indicates a stable complex. f1000research.com |
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. nih.govrsc.orgnih.gov These methods solve the Schrödinger equation for a molecule to determine its electron distribution, molecular orbitals, and various chemical properties. udel.eduwiley.com
By performing DFT calculations, researchers can obtain valuable information about this compound's geometry, electronic properties, and reactivity. rsc.orgarxiv.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Furthermore, quantum chemical calculations can elucidate the distribution of electron density and electrostatic potential on the molecular surface. This information helps to identify the regions of the this compound molecule that are most likely to engage in electrophilic or nucleophilic interactions, which is fundamental to understanding its mechanism of action and potential metabolic pathways. nih.gov
These computational approaches can also be used to study the molecule's vibrational frequencies, which can be correlated with experimental spectroscopic data, and to calculate properties like dipole moment and polarizability, which influence its interactions with biological systems. nih.gov
Table 2: Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. nih.gov | Reveals the distribution of charge within the this compound molecule, highlighting potential sites for electrostatic interactions. nih.gov |
| Electrostatic Potential (ESP) Map | A visual representation of the electrostatic potential on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the solubility and membrane permeability of this compound. |
Computational Predictions of this compound Biotransformation Pathways
Computational tools play a crucial role in predicting the metabolic fate of xenobiotics, including drugs like this compound. nih.gov These methods can forecast the potential metabolites formed through various biotransformation reactions, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com Predicting biotransformation is essential in early drug discovery to assess potential drug-drug interactions, bioavailability, and the formation of active or toxic metabolites. jyu.fimdpi.com
Several computational approaches are available, ranging from rule-based systems to more sophisticated machine learning and structure-based methods. nih.gov Rule-based systems utilize a predefined set of biotransformation rules derived from known metabolic reactions. When the structure of this compound is provided as input, these systems identify susceptible functional groups and predict the resulting metabolites.
More advanced methods incorporate machine learning algorithms trained on large datasets of known metabolic transformations. nih.gov Tools like BioTransformer combine knowledge-based approaches with machine learning to predict the metabolism of small molecules in various biological environments, including human tissues. nih.govbiotransformer.ca These tools can predict a wide range of phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) metabolic reactions. nih.gov
Structure-based methods, on the other hand, employ molecular docking to place this compound into the active site of specific CYP isoforms. uctm.edu By analyzing the proximity and orientation of the substrate relative to the catalytic heme group, these methods can predict the most likely sites of metabolism (SOMs) on the molecule. uctm.edu For example, this could predict whether the ester bond in the procaine moiety or a position on the nicotinoyl ring is more susceptible to enzymatic attack.
Table 3: Computational Tools for Biotransformation Prediction
| Tool/Method | Approach | Predicted Outcomes for this compound |
| Rule-Based Systems | Utilizes a library of known metabolic reaction rules. | Prediction of common phase I and phase II metabolites based on functional groups present in this compound. nih.gov |
| BioTransformer | Combines a knowledge-based approach with machine learning. nih.govbiotransformer.ca | Comprehensive prediction of metabolites from CYP450, phase II, and gut microbial transformations. biotransformer.ca |
| RS-WebPredictor | Predicts the regioselectivity of CYP-mediated metabolism. uctm.edu | Identification of the most probable atoms in this compound to be oxidized by specific CYP isoforms. uctm.edu |
| Structure-Based Docking | Docks the ligand into the active site of metabolizing enzymes. uctm.edu | Provides insights into the specific CYP isoforms likely involved in this compound metabolism and the structural basis for their selectivity. uctm.edu |
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) are transforming various aspects of drug discovery and development, and their application to this compound research holds significant promise. nih.govmit.edumdpi.com These technologies can analyze vast and complex datasets to identify patterns, make predictions, and generate novel insights that would be difficult to achieve with traditional methods. frontiersin.orgcifar.ca
One key application is in the prediction of drug-target interactions (DTIs). nih.govplos.org ML models, particularly deep neural networks (DNNs), can be trained on large databases of known DTIs, along with chemical information about the drugs and genomic/proteomic data for the targets. nih.gov Such models could predict novel protein targets for this compound, potentially uncovering new therapeutic applications or explaining its observed pharmacological effects.
ML can also be integrated into the prediction of metabolic pathways. By training on extensive datasets of metabolic reactions, ML models can learn the complex rules governing biotransformation and predict the metabolites of this compound with greater accuracy than simple rule-based systems. nih.govchemrxiv.org This is a component of the "systems-ADME/Tox" approach, which aims to create a holistic computational model of a drug's effects in the body. nih.gov
Furthermore, AI and ML can be employed in the analysis of data from high-throughput screening and in the design of new this compound analogs with improved properties. nih.gov For example, generative models can propose novel chemical structures based on a desired activity profile, which can then be synthesized and tested. This iterative cycle of computational design and experimental validation can significantly accelerate the drug discovery process.
Table 4: Applications of Machine Learning and AI in this compound Research
| Application Area | Machine Learning/AI Technique | Potential Outcome |
| Target Identification | Deep Neural Networks (DNNs), Support Vector Machines (SVMs) nih.gov | Prediction of novel protein targets for this compound, suggesting new therapeutic uses or mechanisms of action. nih.govplos.org |
| Metabolism Prediction | Random Forest Models, Knowledge-Based Systems nih.govnih.gov | More accurate and comprehensive prediction of this compound's metabolites and the enzymes involved. nih.gov |
| Structure-Activity Relationship (SAR) Modeling | Quantitative Structure-Activity Relationship (QSAR) models | Development of predictive models that correlate the chemical structure of this compound analogs with their biological activity. |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel molecules with optimized properties based on the this compound scaffold. |
| Image Analysis | Convolutional Neural Networks (CNNs) | Automated analysis of medical imaging data to assess the effects of this compound in preclinical or clinical studies. nih.gov |
Future Directions and Emerging Research Avenues for Nicotinoylprocaine
Integration of Omics Technologies in Nicotinoylprocaine Research
The advent of "omics" technologies has revolutionized the study of biological systems by enabling the large-scale analysis of molecules. humanspecificresearch.orgnih.gov These approaches provide a comprehensive, top-down view of the dynamic changes occurring within an organism, tissue, or cell in response to a chemical compound. nih.gov For a substance like this compound, integrating various omics fields could illuminate its complete mechanism of action.
Future research could leverage these technologies in the following ways:
Genomics: To investigate if this compound has any effect on gene structure or causes genomic alterations in specific cell types.
Transcriptomics: This would analyze the complete set of RNA transcripts, revealing how this compound exposure alters gene expression patterns. humanspecificresearch.org This could identify which genes are up- or down-regulated, providing clues about the cellular pathways being activated or inhibited.
Proteomics: As the large-scale study of proteins, proteomics can identify the specific protein targets that this compound or its metabolites bind to. humanspecificresearch.org It can also reveal changes in protein abundance and post-translational modifications, offering a direct look at the functional changes within the cell.
Metabolomics: This involves the comprehensive analysis of metabolites in a biological sample. humanspecificresearch.org It could be used to map the metabolic fate of this compound and identify how it perturbs endogenous metabolic pathways.
By applying these technologies, researchers can move from a one-target, one-drug perspective to a systems-level understanding of this compound's biological impact. nih.govslideshare.net This holistic view is crucial for uncovering the full spectrum of its effects. humanspecificresearch.org
Advanced Preclinical Model Development for Mechanistic Elucidation
To fully understand the mechanisms of this compound, future research will require sophisticated preclinical models that more accurately replicate human physiology. nih.govcsic.es Traditional in vitro and in vivo models have limitations, and advanced models can provide more clinically relevant data. nih.gov
Emerging preclinical models that could be applied to this compound research include:
Genetically Engineered Mouse (GEM) Models: These models can be designed to have specific genetic characteristics, such as overexpressing a potential target protein or knocking out a specific enzyme involved in its metabolism. cancer.gov This would allow for precise testing of hypotheses about its mechanism of action.
Patient-Derived Xenografts (PDX): While typically used in cancer research, the principle of using patient-derived tissues in immunodeficient mice could be adapted to study the effects of this compound in a human-like biological context. cancer.gov
3D Organoids and "Liver-on-a-Chip" Systems: These in vitro models are a significant step up from 2D cell cultures. Liver-on-a-chip platforms, for example, could be used to study the hepatic metabolism of this compound in a dynamic system that mimics human liver microarchitecture. nih.gov This would be particularly relevant given that the compound is known to be hydrolyzed by serum enzymes. researchgate.net
These advanced models promise to improve the translatability of preclinical findings and provide deeper insights into the compound's physiological and pathological effects. nih.govcancer.gov
Multi-Omic Profiling for Comprehensive Biological Response Assessment
While individual omics technologies are powerful, their true potential is realized when they are integrated. frontiersin.org Multi-omic profiling combines data from two or more omics layers (e.g., genomics, transcriptomics, proteomics) to build a comprehensive model of a biological system. wikipedia.orgresearchgate.net This approach can uncover complex interactions and causal relationships that would be missed by any single omics study alone. researchgate.netmdpi.com
For this compound, a multi-omic approach could involve:
Exposing a relevant cell model (e.g., a specific neuronal or endothelial cell line) to the compound.
Simultaneously collecting data on changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).
Using computational and bioinformatic tools to integrate these vast datasets. frontiersin.orgresearchgate.net
This integrated analysis could, for instance, link the up-regulation of a specific gene (identified by transcriptomics) to an increase in a particular protein (quantified by proteomics), and a subsequent change in a metabolic pathway (detected by metabolomics). Such an approach has been proposed for understanding complex diseases and could be powerfully applied to pharmacology to create a detailed, multi-layered map of a compound's biological influence. researchgate.netnih.gov
Exploration of Novel Biochemical Pathways Influenced by this compound
Research has shown that this compound is hydrolyzed in rabbit serum, breaking its ester and amide bonds to yield diethylaminoethanol and N-nicotinoyl-p-aminobenzoic acid. researchgate.net Notably, this study observed no further decomposition into nicotinic acid and p-aminobenzoic acid within the 5-hour observation period. researchgate.net
While this primary metabolic pathway is known, future research can focus on discovering novel or secondary biochemical pathways influenced by the compound or its primary metabolites. Omics technologies are key to this exploration. frontiersin.org For example, metabolomics could identify unexpected downstream products or perturbations in seemingly unrelated pathways. Computational tools can also predict potential new metabolic pathways that are not yet registered in databases like the KEGG pathway database. researchgate.net This could reveal if N-nicotinoyl-p-aminobenzoic acid or diethylaminoethanol have their own distinct biological activities, leading to a cascade of effects not directly initiated by the parent compound.
Potential for this compound and Analogues in Mechanistic Research Tool Development
Beyond its own therapeutic potential, this compound and its analogues could be developed into valuable tools for mechanistic research. By modifying its structure, researchers can create new molecules to probe specific biological processes.
Potential avenues include:
Development of Selective Analogues: By synthesizing a series of analogues with slight variations in structure, it may be possible to isolate and enhance specific activities of the parent molecule. For instance, research into long-chain nicotinates has explored how modifying parts of a molecule can alter its interaction with biological membranes. researchgate.net Similar principles could be applied to this compound to create analogues that are more targeted to a specific protein or pathway.
Creation of Labeled Probes: An analogue of this compound could be synthesized with a fluorescent tag or a radioactive isotope. This would allow researchers to visually track its distribution within cells and tissues, identify its binding partners through pull-down assays, and quantify its engagement with specific targets.
Use as a Pathway Modulator: Given its known effects, this compound could be used as a standard chemical modulator in experiments to study the pathways it influences. For example, it could be used to investigate the physiological roles of the enzymes that metabolize it.
The development of such tools would not only advance the understanding of this compound itself but also contribute to the broader fields of biochemistry and pharmacology.
Table of Mentioned Compounds
Q & A
Q. How can researchers design experiments to synthesize Nicotinoylprocaine with high purity and reproducibility?
Methodological Answer:
- Step 1: Protocol Design
Follow established organic synthesis protocols, incorporating stoichiometric ratios, reaction temperature, and solvent systems optimized for esterification (e.g., coupling procaine with nicotinic acid derivatives). Include controls for side reactions (e.g., hydrolysis) . - Step 2: Characterization
Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity (>95%). Cross-reference spectral data with literature for validation . - Step 3: Reproducibility
Document all experimental parameters (e.g., pH, reaction time) in the main manuscript, with extended details (e.g., reagent lot numbers) in supplementary materials. Adhere to NIH guidelines for preclinical reporting .
Q. What analytical methods are most effective for validating this compound’s chemical structure and stability?
Methodological Answer:
- Primary Techniques:
- NMR Spectroscopy: Compare proton and carbon-13 NMR peaks with computational simulations (e.g., ChemDraw) to verify ester bond formation .
- Mass Spectrometry (MS): Confirm molecular ion ([M+H]+) and fragmentation patterns to rule out impurities .
- Stability Testing:
Conduct accelerated degradation studies under varying pH and temperature conditions. Use HPLC to monitor decomposition products over time .
How should researchers formulate PICOT-based questions for preclinical studies on this compound?
Methodological Answer:
- Framework Application (PICOT):
- Population (P): Define the biological model (e.g., murine dorsal root ganglia for neuroactivity studies).
- Intervention (I): Specify the compound’s administration (e.g., 10 mg/kg intraperitoneal injection).
- Comparison (C): Use a control (e.g., procaine alone or saline).
- Outcome (O): Measure endpoints (e.g., neuronal firing rate inhibition).
- Time (T): Define the observation window (e.g., 30–60 minutes post-administration) .
- Example Question:
In murine dorsal root ganglia neurons (P), does this compound (I) compared to procaine (C) reduce action potential frequency (O) within 60 minutes (T)?
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Step 1: Variable Isolation
Identify confounding factors (e.g., metabolic degradation in vivo, protein binding differences) using pharmacokinetic (PK) profiling. Compare plasma half-life and tissue distribution data . - Step 2: Model Optimization
Use ex vivo systems (e.g., perfused organs) to bridge in vitro and in vivo conditions. For example, assess compound stability in liver homogenates to predict hepatic metabolism . - Step 3: Meta-Analysis
Conduct a systematic review of existing studies to identify methodological discrepancies (e.g., dosing schedules, endpoint measurements). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. What strategies optimize experimental conditions for studying this compound’s mechanism of action?
Methodological Answer:
- Design of Experiments (DOE):
Use factorial designs to test interactions between variables (e.g., concentration, pH, co-administered drugs). For example, a 2^3 factorial design can evaluate the impact of temperature, solvent polarity, and ionic strength on receptor binding . - High-Throughput Screening (HTS):
Employ fluorescence-based assays (e.g., calcium imaging) to quantify real-time cellular responses. Validate hits with dose-response curves and Schild regression analysis .
Q. How can researchers address variability in pharmacokinetic data across this compound studies?
Methodological Answer:
- Data Harmonization:
Standardize PK parameters (e.g., AUC, Cmax) using validated bioanalytical methods (e.g., LC-MS/MS). Share raw datasets via repositories like Zenodo to enable cross-study validation . - Covariate Analysis:
Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences or genetic polymorphisms in metabolic enzymes (e.g., CYP450 isoforms) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Model Fitting:
Apply log-logistic models (e.g., Hill equation) to estimate EC50 values. Use Bayesian hierarchical models to pool data from multiple experiments . - Outlier Management:
Predefine exclusion criteria (e.g., >3 SD from mean) in the study protocol. Report all exclusions transparently in the methods section .
Methodological Guidelines
- Literature Review: Conduct a systematic search using databases (e.g., PubMed, SciFinder) with keywords like “this compound synthesis” or “procaine derivatives neuroactivity”. Use Boolean operators (AND/OR) and limiters (e.g., publication date: 2015–2025) .
- Ethical Compliance: For in vivo studies, follow ARRIVE guidelines for animal research and obtain IACUC approval. Describe euthanasia protocols and analgesia use in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
